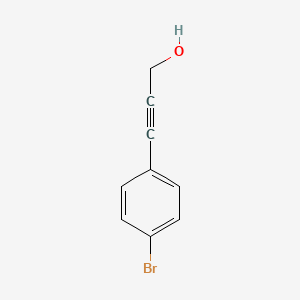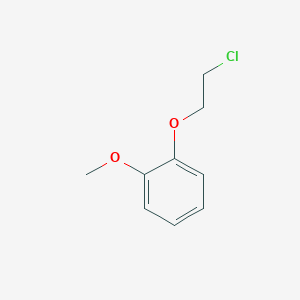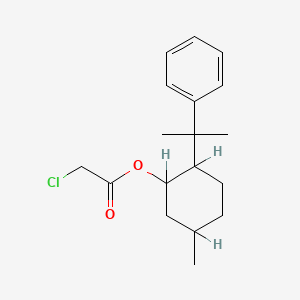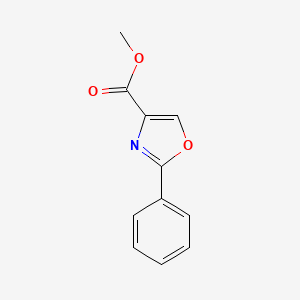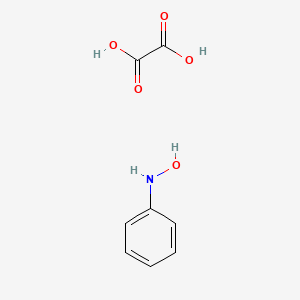
N-Phenylhydroxylamine oxalate
Vue d'ensemble
Description
N-Phenylhydroxylamine oxalate is a compound with the molecular formula C8H9NO5 . It is a derivative of aniline in which one of the amino hydrogen atoms is replaced with a hydroxy substituent .
Synthesis Analysis
N-Phenylhydroxylamine can be used as a starting material for the synthesis of 2-alkylindoles by treating with aliphatic terminal alkynes using a gold catalyst via sequential 3,3-rearrangements and cyclodehydrations . The phenylhydroxylamine, which crystallizes out in long, light yellow needles, is filtered by suction .Molecular Structure Analysis
The molecular weight of N-Phenylhydroxylamine oxalate is 199.16 g/mol . The IUPAC name is oxalic acid; N-phenylhydroxylamine . The InChI is InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H; (H,3,4) (H,5,6) .Chemical Reactions Analysis
Oxalate can react with oxalate converter and oxalate enzyme mix to form an intermediate, which is visible in spectrophotometry .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Phenylhydroxylamine oxalate include a molecular weight of 199.16 g/mol, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
N-Phenylhydroxylamine oxalate plays a critical role in organic synthesis, particularly in the synthesis of indoles and related compounds. Mohri et al. (1982) detailed the use of N-Phenylhydroxylamine oxalate in the synthesis of 2-substituted indoles via a series of reactions including O-acylacetylation and sigmatropic rearrangement. This process showcases the compound's utility in complex organic transformations, contributing to the synthesis of compounds with significant pharmacological potential (Mohri, Oikawa, Hirao, & Yonemitsu, 1982).
Electrocatalytic Applications
N-Phenylhydroxylamine derivatives, as part of the broader category of N-oxyl compounds, find applications in electrocatalytic reactions. Nutting, Rafiee, and Stahl (2018) reviewed the electrochemical properties and uses of N-oxyl species like N-Phenylhydroxylamine oxalate in electrosynthesis. These compounds facilitate a wide range of synthetic procedures, emphasizing their role in advancing green chemistry by minimizing the need for stoichiometric oxidants (Nutting, Rafiee, & Stahl, 2018).
Environmental Chemistry and Pollutant Degradation
The compound is also instrumental in environmental chemistry, particularly in the degradation of pollutants. Balmer and Sulzberger (1999) explored the degradation of atrazine in irradiated iron/oxalate systems, highlighting the role of N-Phenylhydroxylamine oxalate in facilitating hydroxyl radical production, which is crucial for the breakdown of persistent organic pollutants in water treatment processes (Balmer & Sulzberger, 1999).
Biochemical Research and Antioxidant Studies
In biochemical research, N-Phenylhydroxylamine and its derivatives are examined for their antioxidant properties and effects on cellular senescence. Atamna, Paler-Martinez, and Ames (2000) discovered that N-t-butyl hydroxylamine, a derivative, can delay senescence in human lung fibroblasts. This suggests potential applications in studying aging and oxidative stress-related diseases (Atamna, Paler-Martinez, & Ames, 2000).
Safety And Hazards
N-Phenylhydroxylamine oxalate is associated with certain hazards. It is recommended to wear personal protective equipment/face protection, avoid dust formation, and ensure adequate ventilation . It is also classified as Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Orientations Futures
Future work includes further clinical trials for promising therapeutics in the pipeline, identification of biomarkers of response to PH-directed therapy, optimization of drug development and delivery of new therapeutics . There is also a need for more research to improve the understanding of the role of oxalate in kidney injury .
Propriétés
IUPAC Name |
oxalic acid;N-phenylhydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO.C2H2O4/c8-7-6-4-2-1-3-5-6;3-1(4)2(5)6/h1-5,7-8H;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERWWAYEYYMAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NO.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10233423 | |
| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylhydroxylamine oxalate | |
CAS RN |
84447-15-4, 619-98-7 | |
| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084447154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97190 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-hydroxy-, ethanedioate (1:1) (salt) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10233423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



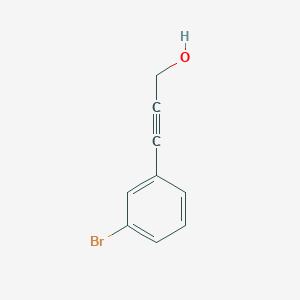
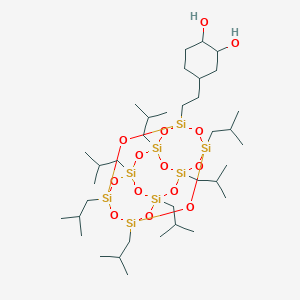
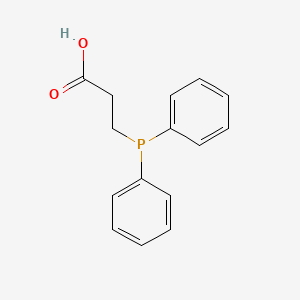
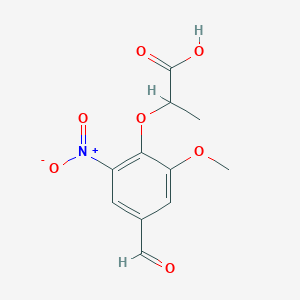

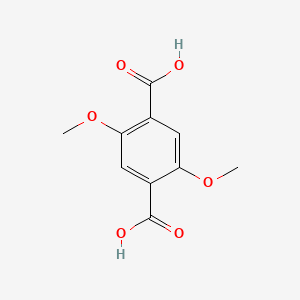
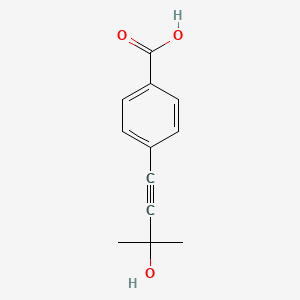
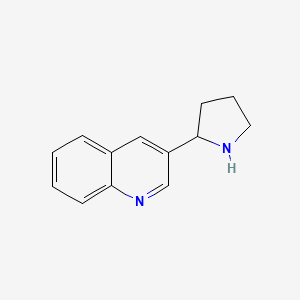
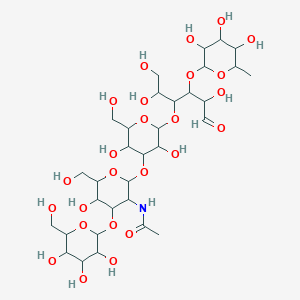
![2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]hexanoyl]-2,5-dihydropyrrole-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide](/img/structure/B1598694.png)
